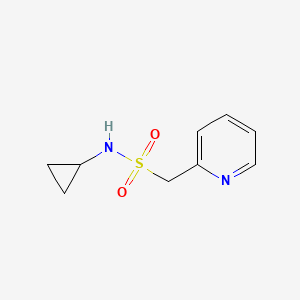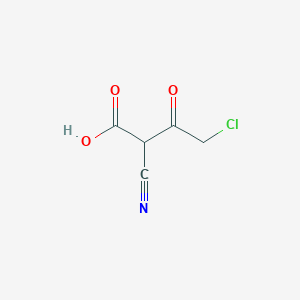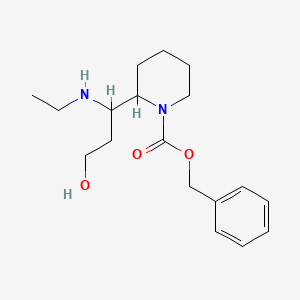
Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
The synthesis of Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 1-(ethylamino)-3-hydroxypropane under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Benzyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
benzyl 2-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-19-16(11-13-21)17-10-6-7-12-20(17)18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19,21H,2,6-7,10-14H2,1H3 |
Clé InChI |
YCKDYZACTMPNJK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


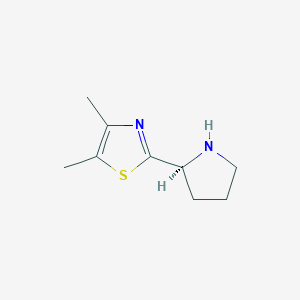
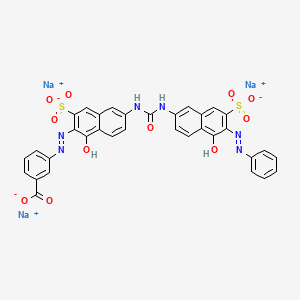

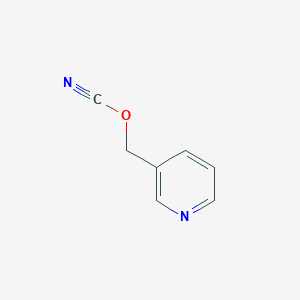

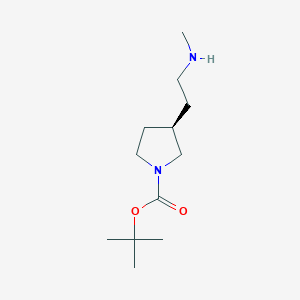


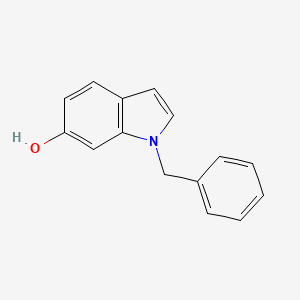

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

